6-Pyridin-2-ylmethyl-pyridazin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

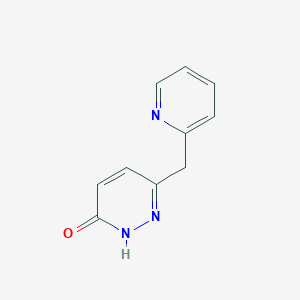

Structure

3D Structure

Properties

IUPAC Name |

3-(pyridin-2-ylmethyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-10-5-4-9(12-13-10)7-8-3-1-2-6-11-8/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKLDVASALKSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393839 | |

| Record name | 6-(2-pyridinylmethyl)-3-pyridazinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338779-41-2 | |

| Record name | 6-(2-pyridinylmethyl)-3-pyridazinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 6-Pyridin-2-ylmethyl-pyridazin-3-ol

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Pyridin-2-ylmethyl)pyridazin-3(2H)-one

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-(Pyridin-2-ylmethyl)pyridazin-3(2H)-one (CAS No: 338779-41-2), a heterocyclic compound of interest in pharmaceutical research and development. As a pyridazinone derivative, this molecule presents key structural features, most notably a fundamental keto-enol tautomerism, which dictates its chemical behavior and potential biological interactions. This document outlines its chemical identity, summarizes key computed properties, and provides detailed, field-proven experimental protocols for the empirical determination of its melting point, lipophilicity (logP/logD), ionization constants (pKa), and aqueous solubility. The causality behind experimental choices is explained to provide researchers with a practical and scientifically rigorous framework for characterizing this and similar molecules. All discussions are grounded in authoritative references to ensure scientific integrity.

Introduction to 6-(Pyridin-2-ylmethyl)pyridazin-3(2H)-one

6-(Pyridin-2-ylmethyl)pyridazin-3(2H)-one is a heterocyclic molecule classified as a pharmaceutical intermediate.[1] The pyridazinone scaffold is a "magic moiety" in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including cardiovascular and anti-cancer applications.[2][3][4] A thorough understanding of the physicochemical properties of such compounds is a non-negotiable prerequisite in modern drug discovery. These parameters—lipophilicity, solubility, and ionization state—govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its viability as a therapeutic agent.

A central and defining characteristic of this molecule is its existence as a tautomeric mixture. While it can be named as the alcohol 6-Pyridin-2-ylmethyl-pyridazin-3-ol (the enol form), evidence for related structures strongly suggests that it exists predominantly in the more stable amide or 6-(pyridin-2-ylmethyl)pyridazin-3(2H)-one form (the keto form).[3][5] This guide will address the molecule primarily by its more stable keto-form name while fully exploring the implications of this crucial equilibrium.

Chemical Identity and Structural Analysis

Correctly identifying the molecule is the foundation of any technical analysis. The key identifiers and structural features are summarized below.

Table 1: Chemical Identity of the Target Compound

| Identifier | Value | Source |

| Primary Name | 6-(Pyridin-2-ylmethyl)pyridazin-3(2H)-one | [1] |

| Synonym | This compound | [1][6] |

| CAS Number | 338779-41-2 | [1] |

| Molecular Formula | C₁₀H₉N₃O | [1] |

| Molecular Weight | 187.20 g/mol | [1] |

| Exact Mass | 187.074561919 Da | [1] |

Keto-Enol Tautomerism

The most critical structural feature of this molecule is its prototropic tautomerism. The equilibrium between the keto (amide) and enol (aromatic alcohol) forms influences its hydrogen bonding capacity, polarity, and pKa. For pyridazin-3(2H)-ones, the equilibrium heavily favors the keto tautomer due to the greater stability of the amide bond.[3][5]

Caption: Tautomeric equilibrium between the keto and enol forms.

Computed Physicochemical Properties

Computational models provide valuable, time-efficient estimations of a molecule's properties, which are essential for initial screening and guiding experimental design. These values are derived from the molecule's structure and serve as a baseline for empirical validation.

Table 2: Computed Physicochemical Properties

| Property | Value | Significance in Drug Development | Source |

| XLogP3 | 0.2 | Predicts lipophilicity; affects absorption and membrane permeability. | [1] |

| Topological Polar Surface Area (TPSA) | 54.4 Ų | Estimates cell permeability; values < 140 Ų are favorable for oral bioavailability. | [1] |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. | [1] |

| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. | [1] |

| Rotatable Bond Count | 2 | Relates to conformational flexibility and binding entropy; values ≤ 10 are favorable. | [1] |

| Complexity | 283 | A measure of the intricacy of the molecular structure. | [1] |

Experimental Determination of Physicochemical Properties

While computed values are useful, experimentally derived data are the gold standard for regulatory submission and accurate ADME modeling. The following sections detail the rationale and standard protocols for determining the key physicochemical properties of 6-(pyridin-2-ylmethyl)pyridazin-3(2H)-one.

Melting Point (Tm) and Thermal Stability

-

Expertise & Experience: The melting point is a critical indicator of a compound's purity and solid-state stability. A sharp melting range typically signifies high purity. For complex organic molecules, it is crucial to use a technique that also reveals thermal decomposition events, as these can be mistaken for melting. Differential Scanning Calorimetry (DSC) is the authoritative method because it precisely measures the heat flow associated with thermal transitions, clearly distinguishing endothermic events like melting from exothermic decomposition.[7][8]

-

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 3-5 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, sealed pan to serve as the reference.[7]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

-

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).[9]

-

Data Analysis: Plot the differential heat flow against temperature. An endothermic peak represents melting.[10] The onset temperature of this peak is recorded as the melting point (Tm). The area under the peak corresponds to the heat of fusion (ΔHf).[7] Any sharp, exothermic peaks may indicate decomposition.

-

Caption: Workflow for Melting Point Determination using DSC.

Lipophilicity: Partition Coefficient (logP) and Distribution Coefficient (logD)

-

Expertise & Experience: Lipophilicity is arguably one of the most important physicochemical properties in drug design, governing everything from absorption to blood-brain barrier penetration. The octanol-water partition coefficient (logP) is the standard measure for a neutral compound.[11] However, since our compound is ionizable, the distribution coefficient (logD), which is pH-dependent, provides a more physiologically relevant measure.[12] The shake-flask method, while labor-intensive, remains the "gold standard" for its accuracy and directness of measurement.[12][13]

-

Experimental Protocol: Shake-Flask Method for logD₇.₄

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix this buffer with n-octanol in a large vessel and shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely.[12]

-

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[12]

-

Partitioning: In a glass vial, combine a precise volume of the saturated n-octanol phase and the saturated aqueous phase (e.g., 1 mL of each). Add a small aliquot of the stock solution to achieve a final concentration that is detectable by the chosen analytical method (e.g., HPLC-UV).

-

Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated HPLC-UV method against a standard curve.

-

Calculation: Calculate logD using the formula: logD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

-

Caption: Workflow for logD Determination via Shake-Flask Method.

Ionization Constant (pKa)

-

Expertise & Experience: The pKa values define the extent of a molecule's ionization at a given pH. This is critical as the ionized state dramatically increases aqueous solubility but often decreases membrane permeability. This compound is amphoteric: the pyridine nitrogen is basic (can be protonated), and the pyridazinone N-H proton (or enol -OH) is acidic (can be deprotonated). Therefore, we expect to determine at least two pKa values. Potentiometric titration is a robust and direct method, while UV-Vis spectrophotometry is highly sensitive for compounds with a chromophore that changes upon ionization.[14][15]

-

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in an appropriate solvent system (e.g., water with a small amount of co-solvent like methanol if needed for solubility).

-

Instrument Setup: Use a calibrated pH meter with an electrode suitable for the chosen solvent system. Place the solution in a thermostatted vessel and stir continuously.

-

Titration (Basic pKa): Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition.

-

Titration (Acidic pKa): In a separate experiment, titrate a fresh solution of the compound with a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[14][16] Specialized software can be used to derive pKa values from the titration data for higher accuracy.

-

Caption: General Principle of pKa Determination by Titration.

Aqueous Solubility

-

Expertise & Experience: Aqueous solubility is a fundamental property that directly impacts drug dissolution and bioavailability. The "gold standard" is the determination of thermodynamic equilibrium solubility, which measures the true saturation point of a solution. This is distinct from kinetic solubility, which can be misleading. The method involves allowing an excess of the solid to equilibrate with the aqueous medium over an extended period.[17][18]

-

Experimental Protocol: Equilibrium Shake-Flask Solubility

-

Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., PBS at pH 7.4). The presence of undissolved solid must be visible.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding 0.45 µm filter to remove all undissolved solids. Care must be taken to avoid precipitation during this step.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV, comparing the result to a standard curve.

-

Result: The measured concentration is the thermodynamic solubility of the compound at that specific pH and temperature.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The physicochemical profile of 6-(Pyridin-2-ylmethyl)pyridazin-3(2H)-one is defined by a delicate interplay of its structural features. Its character is dominated by the keto-enol tautomerism, which favors the keto form, and its amphoteric nature, which allows for ionization at both acidic and basic pH ranges. The computed properties suggest favorable characteristics for oral bioavailability (TPSA < 140 Ų, low rotatable bond count). However, these predictions must be rigorously validated through the empirical methods detailed in this guide. The experimental determination of melting point, logD, pKa, and aqueous solubility provides the definitive data required to advance this compound through the drug discovery pipeline, enabling informed decisions on formulation, dosage, and preclinical development.

References

-

Kramer, C., & Korter, T. M. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

CureFFI.org. (2016). Differential scanning calorimetry. Retrieved from [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

Splittgerber, A. G., & Tice, G. W. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1189-1192. Retrieved from [Link]

-

University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

-

Semantic Scholar. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]

-

Applus DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

wikiHow. (n.d.). How to Determine Solubility. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020). Solubility Rules. Retrieved from [Link]

-

JoVE. (2015). Video: Determining the Solubility Rules of Ionic Compounds. Retrieved from [Link]

-

Polymer Science Learning Center. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link]

-

Lumen Learning. (n.d.). Solubility – Introductory Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 6-methylpyridazin-3(2H)-one. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3). Retrieved from [Link]

-

PubChem. (n.d.). 6-(Pyridin-2-ylmethoxy)pyridazin-3-amine. Retrieved from [Link]

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

PubChemLite. (n.d.). 6-(pyridin-2-yl)pyridazin-3-ol. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(16), 1469-1492. Retrieved from [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerism of pyridazinones. Retrieved from [Link]

-

Bouattour, Y., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Molecules, 26(11), 3169. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

-

Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc, 2007(xi), 114-119. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodo-6-methylpyridin-3-ol. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. Retrieved from [Link]

-

PubChem. (n.d.). 6-(3-Methyl-2-pyridinyl)pyridin-3-ol. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methyl-2-(6-methyl-3-pyridinyl)pyridazin-3-one. Retrieved from [Link]

-

ResearchGate. (n.d.). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Retrieved from [Link]

-

Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470). Retrieved from [Link]

-

PubMed. (2006). Microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines: unexpected ketone and aldehyde cycloadditions. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. parchem.com [parchem.com]

- 7. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. pslc.ws [pslc.ws]

- 10. mt.com [mt.com]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. byjus.com [byjus.com]

- 17. Solubility - Wikipedia [en.wikipedia.org]

- 18. Solubility – Introductory Chemistry [uen.pressbooks.pub]

An In-Depth Technical Guide to the Structure Elucidation of 6-Pyridin-2-ylmethyl-pyridazin-3-ol

This guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguous structure elucidation of the heterocyclic compound 6-pyridin-2-ylmethyl-pyridazin-3-ol. Designed for researchers, chemists, and professionals in drug development, this document outlines the logical progression of experiments, from initial spectroscopic assessment to definitive crystallographic confirmation, emphasizing the causality behind each analytical choice.

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that garner significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The compound this compound, with the molecular formula C₁₀H₉N₃O, incorporates both a pyridazine and a pyridine ring, suggesting potential for diverse chemical interactions and biological functions.[3] Accurate structure determination is the bedrock of understanding its chemical properties, reactivity, and potential as a therapeutic agent. This guide details a systematic, multi-technique approach to confirm its molecular structure with the highest degree of confidence.

The elucidation process is a puzzle. Each experiment provides a piece of information, and our role as scientists is to assemble these pieces logically to reveal the complete picture. We will begin by generating a structural hypothesis using mass spectrometry and NMR spectroscopy, then rigorously test and confirm this hypothesis with advanced 2D NMR techniques, and finally, obtain unequivocal proof through single-crystal X-ray crystallography.

Part 1: Foundational Analysis & Hypothesis Generation

The first phase involves determining the compound's molecular formula and identifying its core components and their connectivity.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step. It provides the exact mass of the molecule, allowing for the confident determination of its elemental formula.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: The measured mass of the [M+H]⁺ ion is used to calculate the exact mass of the parent molecule. For C₁₀H₉N₃O, the expected monoisotopic mass is 187.0746 g/mol .[3] The HRMS result should confirm this value to within a few parts per million (ppm), validating the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.[4] We will use a suite of 1D and 2D NMR experiments to piece together the structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆. DMSO is chosen for its ability to solubilize a wide range of compounds and for its tendency not to exchange with labile protons (like -OH), allowing for their observation.

-

Instrumentation: All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.[5]

1.2.1 ¹H NMR: Proton Environment Mapping

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

-

Expected Signals for this compound:

-

Pyridine Ring: Four aromatic protons with characteristic chemical shifts and coupling patterns for a 2-substituted pyridine.[6][7][8]

-

Pyridazine Ring: Two aromatic protons, typically appearing as doublets due to coupling with each other.[9][10][11]

-

Methylene Bridge (-CH₂-): A singlet integrating to two protons, bridging the two rings.

-

Hydroxyl Group (-OH): A broad singlet, whose chemical shift can be variable.

-

1.2.2 ¹³C NMR and DEPT-135: Carbon Skeleton Analysis

The ¹³C NMR spectrum identifies all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between CH, CH₂, and CH₃ groups.

-

Expected Signals:

-

¹³C Spectrum: Ten distinct carbon signals are expected.

-

DEPT-135 Spectrum: Will show positive signals for CH carbons and negative signals for the CH₂ carbon. Quaternary carbons (including the C=O of the pyridazin-3-ol tautomer) will be absent.[12]

-

Part 2: Connectivity Mapping with 2D NMR

While 1D NMR provides the pieces, 2D NMR shows how they connect.[13] COSY, HSQC, and HMBC experiments are essential for assembling the final structure.[4][14]

COSY (Correlation Spectroscopy)

Objective: To identify protons that are coupled to each other (typically separated by 2-3 bonds).

The COSY spectrum displays correlations between protons that are spin-coupled. This is invaluable for tracing the connectivity within the pyridine and pyridazine rings. For instance, a cross-peak between two aromatic protons confirms they are adjacent on a ring.

HSQC (Heteronuclear Single Quantum Coherence)

Objective: To identify which proton is directly attached to which carbon.[15][16]

The HSQC spectrum correlates proton signals with their directly bonded carbon signals. This allows for the unambiguous assignment of all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To identify long-range (2-4 bond) correlations between protons and carbons.[15][16]

The HMBC experiment is the key to connecting the molecular fragments. It reveals correlations between protons and carbons separated by multiple bonds, which is critical for identifying quaternary carbons and linking the different parts of the molecule.

Key HMBC Correlations for Structure Confirmation:

-

Methylene Bridge to Rings: The most critical correlations will be from the methylene (-CH₂) protons to carbons in both the pyridine and pyridazine rings. Specifically, a correlation from the CH₂ protons to C-2 of the pyridine ring and C-6 of the pyridazine ring would definitively establish the pyridin-2-ylmethyl linkage.

-

Inter-ring Connectivity: Correlations from the pyridine protons to the methylene carbon and from the pyridazine protons to the methylene carbon further solidify the connection.

The workflow for spectroscopic analysis is summarized in the diagram below.

Caption: Workflow for NMR-based structure elucidation.

Data Synthesis and Proposed Structure

By combining all NMR data, a complete assignment of all proton and carbon signals can be made. The table below illustrates the expected data that would lead to the proposed structure.

| Fragment | Atom | δ¹H (ppm, mult.) | δ¹³C (ppm) | Key HMBC Correlations (from H to C) |

| Pyridine | H-3' | ~7.2 (t) | C-3' | C-2', C-4', C-5' |

| H-4' | ~7.7 (td) | C-4' | C-3', C-5', C-6' | |

| H-5' | ~7.3 (d) | C-5' | C-3', C-4', C-6' | |

| H-6' | ~8.5 (d) | C-6' | C-2', C-4', C-5' | |

| C-2' | - | C-2' (Quat) | H-3', H-4', CH₂ | |

| Bridge | -CH₂- | ~4.2 (s) | -CH₂- | C-2', C-6 |

| Pyridazine | H-4 | ~7.0 (d) | C-4 | C-3, C-5, C-6 |

| H-5 | ~7.8 (d) | C-5 | C-3, C-4, C-6 | |

| C-3 | - | C-3 (Quat, C=O) | H-4, H-5 | |

| C-6 | - | C-6 (Quat) | H-4, H-5, CH₂ | |

| Labile | -OH | ~12.5 (br s) | - | C-3 |

Note: Chemical shifts (δ) are approximate and based on typical values for similar structures.[17][18][19]

The combined spectroscopic evidence strongly supports the structure of this compound. However, for absolute certainty, especially for regulatory submissions or patent filings, an unambiguous confirmation is required.

Part 3: Unambiguous Confirmation by X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for molecular structure determination.[20][21] It provides a precise three-dimensional map of the atoms in a molecule, confirming connectivity, stereochemistry, and conformation.[22][23]

The Crystallography Workflow

The process involves growing a high-quality single crystal, diffracting X-rays off the crystal lattice, and using the diffraction pattern to solve and refine the molecular structure.[24]

Caption: The experimental workflow for X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. The goal is to grow a single, defect-free crystal suitable for diffraction.

-

Method: Slow evaporation is a common starting point. Dissolve the purified compound to saturation in a suitable solvent (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly over several days in a loosely covered vial.

-

-

Data Collection:

-

A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal motion.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

Specialized software is used to solve the phase problem and generate an initial electron density map, from which an initial model of the structure is built.

-

This model is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles, resulting in a final, highly accurate molecular structure.

-

The successful completion of this process yields a Crystallographic Information File (CIF), which contains the definitive atomic coordinates and geometric parameters of this compound.

Conclusion

The structure elucidation of a novel compound like this compound is a systematic process of inquiry and validation. By integrating data from mass spectrometry, a comprehensive suite of 1D and 2D NMR experiments, and finally, single-crystal X-ray crystallography, we can achieve an unambiguous and definitive structural assignment. This rigorous, multi-faceted approach ensures the scientific integrity required for advanced research and development in chemistry and pharmaceutical sciences.

References

-

Alajarín, R., Jordán, P., Martínez-Carrasco, M. J., & Vidal, Á. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

-

EAS. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]

-

Ghahremanpour, M. M., et al. (2020). Chemical shift of NMR spectroscopy for a pyridine and related compounds. ResearchGate. Retrieved from [Link]

-

Grimblat, N., & Sarotti, A. M. (2016). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 8(1), 37. [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

-

Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

-

Gelling, I. R., & Widdows, D. (1982). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1925-1929. [Link]

-

Zulmy, W. P., et al. (2023). Interpretation of 1H-NMR and 13C-NMR data for compound 8. ResearchGate. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 678. [Link]

-

Kiang, Y. H., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1805-1817. [Link]

- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1122.

-

ResearchGate. (n.d.). Physical data of the synthesized compounds (3-17). Retrieved from [Link]

- Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin De L'Academie Polonaise Des Sciences, 17, 333-337.

-

Al-Omar, M. A., et al. (2010). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 15(12), 9136-9154. [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

-

EPFL. (n.d.). 2D NMR. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

- Supporting Information: Aerobic C-N Bond Activation. (n.d.). American Chemical Society.

-

PubChemLite. (2025). 6-(pyridin-2-yl)pyridazin-3-ol. Retrieved from [Link]

- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.

- Zhang, X., et al. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chemical Society of Pakistan, 34(5), 1335-1337.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. echemi.com [echemi.com]

- 4. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Picoline(109-06-8) 1H NMR [m.chemicalbook.com]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. epfl.ch [epfl.ch]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. eas.org [eas.org]

- 21. excillum.com [excillum.com]

- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 23. rigaku.com [rigaku.com]

- 24. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of 6-Pyridin-2-ylmethyl-pyridazin-3-ol in Organic Solvents for Drug Development

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility. Poor solubility can lead to unpredictable in vitro results, hinder formulation development, and ultimately result in low bioavailability, dooming an otherwise potent compound to failure.[1] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the solubility characteristics of 6-Pyridin-2-ylmethyl-pyridazin-3-ol, a heterocyclic compound of interest. While direct experimental solubility data for this specific molecule is not publicly available, this guide will leverage data from structurally similar pyridazinone derivatives and established principles to provide a robust framework for its evaluation.[2] We will delve into the theoretical underpinnings of solubility, present established methodologies for its determination, and discuss the strategic selection of organic solvents, thereby equipping scientists with the knowledge to navigate the critical path of drug development.

Unveiling the Molecule: this compound

To understand the solubility of a compound, one must first understand its structure. This compound is a heterocyclic compound featuring both a pyridazine and a pyridine ring.

Chemical Structure and Physicochemical Properties:

-

Molecular Formula: C₁₀H₉N₃O[3]

-

Molecular Weight: 187.20 g/mol [3]

-

Key Structural Features:

-

Pyridazine Ring: A six-membered aromatic ring with two adjacent nitrogen atoms. This moiety is known to be polar and can participate in hydrogen bonding.[4] The parent pyridazine is miscible with water and soluble in many organic solvents.[5]

-

Pyridine Ring: Another nitrogen-containing aromatic heterocycle, which contributes to the molecule's polarity and potential for basicity.

-

Hydroxyl Group (-OH) on Pyridazinone Tautomer: The "-ol" suffix suggests the presence of a hydroxyl group, which can act as both a hydrogen bond donor and acceptor. This significantly influences its interaction with protic and aprotic polar solvents. The compound exists in tautomeric equilibrium with its pyridazinone form, 6-(pyridin-2-ylmethyl)pyridazin-3(2H)-one.

-

Methylene Bridge (-CH₂-): Provides rotational flexibility.

-

-

Computed Properties:

-

XLogP3: 1.168[3] This value suggests a moderate lipophilicity, indicating that the compound will have some affinity for both polar and non-polar environments.

-

Topological Polar Surface Area (TPSA): 54.4 Ų[3] A TPSA in this range is generally associated with good cell permeability.

-

Hydrogen Bond Donor Count: 1[3]

-

Hydrogen Bond Acceptor Count: 3[3]

-

The presence of multiple nitrogen atoms and a hydroxyl group suggests that this compound is a polar molecule capable of significant hydrogen bonding. This is a primary determinant of its solubility profile.

Caption: Chemical structure of this compound.

Theoretical Framework: The Science of Dissolution

Solubility is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay between solute-solute, solvent-solvent, and solute-solvent interactions.[6] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Key Factors Influencing Solubility:

-

Polarity: The polarity of both the solute and the solvent is paramount. Polar solvents, such as alcohols and DMSO, are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Non-polar solvents like hexane are better for non-polar solutes.[4] Given the polar nature of this compound, it is expected to have higher solubility in polar organic solvents.

-

Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds is a critical factor. The hydroxyl group and nitrogen atoms in the target molecule make it a prime candidate for strong hydrogen bonding with protic solvents (e.g., ethanol, methanol) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, ethyl acetate).

-

Temperature: The effect of temperature on solubility depends on the enthalpy of dissolution.[7] For most solid organic compounds, dissolution is an endothermic process, meaning solubility increases with temperature.[8] This is a crucial parameter to consider during process development, such as in crystallization steps.[9]

-

Crystal Lattice Energy: For a solid to dissolve, the energy of the crystal lattice must be overcome. Strong intermolecular forces within the crystal, such as extensive hydrogen bonding or π-π stacking, can lead to high lattice energy and consequently lower solubility.[10]

A Case Study: Solubility of the Structurally Analogous 6-Phenyl-pyridazin-3(2H)-one

While specific data for our target molecule is unavailable, a comprehensive study on 6-phenyl-pyridazin-3(2H)-one (PPD) provides invaluable insight.[2][11] This analog differs by having a phenyl group instead of a pyridin-2-ylmethyl group. The pyridyl group in our target molecule introduces an additional nitrogen atom, which is expected to increase polarity and hydrogen bonding capacity, likely enhancing solubility in polar solvents compared to the phenyl analog.

The experimental mole fraction solubility of PPD was determined across a range of pharmaceutically relevant solvents at different temperatures.[2][12]

Table 1: Experimental Mole Fraction Solubility (xₑ) of 6-Phenyl-pyridazin-3(2H)-one at 318.2 K (45°C)

| Solvent | Mole Fraction (xₑ) | Solvent Type | Expected Interaction |

| Dimethyl Sulfoxide (DMSO) | 4.73 x 10⁻¹ | Polar Aprotic | High |

| Polyethylene Glycol-400 (PEG-400) | 4.12 x 10⁻¹ | Polar Protic (Polyether) | High |

| Transcutol® | 3.46 x 10⁻¹ | Polar Protic (Ether alcohol) | High |

| Ethyl Acetate (EA) | 6.81 x 10⁻² | Polar Aprotic | Moderate |

| 2-Butanol | 2.18 x 10⁻² | Polar Protic (Alcohol) | Moderate |

| 1-Butanol | 2.11 x 10⁻² | Polar Protic (Alcohol) | Moderate |

| Propylene Glycol (PG) | 1.50 x 10⁻² | Polar Protic (Diol) | Moderate |

| Isopropyl Alcohol (IPA) | 1.44 x 10⁻² | Polar Protic (Alcohol) | Moderate |

| Ethylene Glycol (EG) | 1.27 x 10⁻² | Polar Protic (Diol) | Moderate |

| Ethanol | 8.22 x 10⁻³ | Polar Protic (Alcohol) | Moderate |

| Methanol | 5.18 x 10⁻³ | Polar Protic (Alcohol) | Low-Moderate |

| Water | 1.26 x 10⁻⁵ | Polar Protic | Very Low |

Data sourced from Shakeel, F., et al. (2019).[2]

Insights from the Analog Study:

-

Highest Solubility: The highest solubility was observed in highly polar aprotic solvents like DMSO and polar solvents with ether and hydroxyl functionalities like PEG-400 and Transcutol.[11] This suggests that strong dipole-dipole interactions and the ability of the solvent to act as a hydrogen bond acceptor are key.

-

Alcohol Solubility: Solubility in alcohols generally decreased with decreasing chain length (Butanol > Propanol > Ethanol > Methanol), which is somewhat counterintuitive as polarity increases. This may indicate that the hydrocarbon portion of the longer-chain alcohols has a favorable interaction with the phenyl ring of the analog.

-

Aqueous Solubility: As expected for many organic drug candidates, the aqueous solubility was extremely low.[2]

For this compound, we can hypothesize that the trend will be similar, with excellent solubility in DMSO and potentially even higher solubility in polar protic solvents like methanol and ethanol due to the additional hydrogen bond acceptor site on the pyridine ring.

Experimental Protocols for Solubility Determination

Accurate solubility measurement is a cornerstone of pre-formulation and process development.[13] Two primary types of solubility are measured: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a solvent at a given temperature and pressure. It is a critical parameter for formulation and biopharmaceutical classification.[14] The "gold standard" for its determination is the shake-flask method.[15]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[1] It is a high-throughput method used in early drug discovery for rapid compound screening.[16]

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is adapted from established methods for determining the equilibrium solubility of pharmaceutical compounds.[17][18]

Objective: To determine the maximum concentration of this compound that dissolves in a given organic solvent at equilibrium at a specified temperature.

Materials:

-

This compound (solid, pure)

-

Selected organic solvents (e.g., DMSO, Ethanol, Ethyl Acetate, Acetonitrile)

-

Scintillation vials or amber glass bottles with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.[14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a 0.22 µm syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard calibration curve.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Caption: Workflow for Thermodynamic Solubility Assay.

Protocol: High-Throughput Kinetic Solubility Assay

This protocol is based on common HTS methods used in early drug discovery.[19][20]

Objective: To rapidly assess the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous or organic medium.

Materials:

-

10-20 mM stock solution of this compound in DMSO

-

Selected organic solvents

-

96-well microplates (UV-transparent for analysis)

-

Automated liquid handler or multichannel pipettes

-

Plate reader (UV-Vis or nephelometer)

-

Plate shaker

Procedure:

-

Plate Preparation: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96-well plate.

-

Solvent Addition: Rapidly add the selected organic solvent (e.g., 195-199 µL) to each well to achieve the desired final concentration and DMSO percentage.

-

Incubation: Seal the plate and shake for a defined period (typically 1-2 hours) at room temperature.[19]

-

Measurement:

-

Nephelometry (Light Scattering): Measure the turbidity of the solution in each well using a nephelometer. Higher light scattering indicates greater precipitation and lower kinetic solubility.[16]

-

Direct UV Method: After incubation, filter the plate to remove precipitate. Measure the UV absorbance of the filtrate in a new UV-transparent plate.[21]

-

-

Quantification: Calculate the solubility by comparing the UV absorbance of the sample to a calibration curve prepared by diluting the DMSO stock in a solvent where the compound is freely soluble (e.g., pure DMSO or acetonitrile).[21]

Strategic Solvent Selection in Drug Development

The choice of solvent extends beyond mere solubilizing power; it involves a careful consideration of safety, environmental impact, and process suitability.[22] Pharmaceutical companies often use solvent selection guides to rank solvents.[23]

Table 2: Classification of Selected Organic Solvents

| Class | Solvents | Rationale |

| Recommended / Preferred | Ethanol, Isopropanol (IPA), Ethyl Acetate, Acetone | Low toxicity, good performance, less stringent regulatory limits (ICH Class 3).[22] |

| Usable | Acetonitrile, Methanol, Dimethyl Sulfoxide (DMSO), Heptane, Toluene | Useful properties but with some toxicity or environmental concerns (ICH Class 2).[22] Their use should be limited and justified. |

| Undesirable / Banned | Benzene, Carbon Tetrachloride, Dichloromethane | High toxicity, carcinogenic potential, significant environmental impact (ICH Class 1).[22] To be avoided. |

For this compound, initial screening in Recommended solvents like ethanol and ethyl acetate is advisable. For challenging solubility, Usable solvents like DMSO or acetonitrile may be necessary, particularly for analytical and in vitro screening purposes. The goal is always to transition to safer, greener solvents as the development process matures.[24]

Conclusion and Future Directions

Understanding the solubility of this compound is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive framework based on its chemical structure, data from a close structural analog, and established scientific principles. The provided protocols for thermodynamic and kinetic solubility determination offer a practical starting point for laboratory investigation.

The key takeaway is the anticipated high solubility of this compound in polar organic solvents, especially those capable of hydrogen bonding, such as DMSO and lower-chain alcohols. However, this must be confirmed through rigorous experimental work. Future studies should focus on generating precise solubility data in a diverse range of pharmaceutically acceptable solvents, investigating the temperature dependence of solubility, and exploring the impact of pH on its aqueous solubility to build a complete biopharmaceutical profile. Such data will be instrumental in guiding formulation strategies and ensuring the successful progression of this molecule through the development pipeline.

References

-

Georg Thieme Verlag. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]

-

MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]

-

American Chemical Society. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]

-

ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

Purosolv. (n.d.). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

-

YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Boffin Access. (2021, February 12). Detailed Study on Synthesis, Characterization and Solubility Determination of 6-phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

-

MDPI. (n.d.). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Some Factors Affecting the Solubility of Polymers. Retrieved from [Link]

-

SlideShare. (n.d.). Pyridazine and its derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 6-(Pyridin-2-ylmethoxy)pyridazin-3-amine. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-(pyridin-2-yl)pyridazin-3-ol. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3). Retrieved from [Link]

-

PubChem. (n.d.). 6-Methyl-2-(6-methyl-3-pyridinyl)pyridazin-3-one. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Pyridazine - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. books.rsc.org [books.rsc.org]

- 11. stm.bookpi.org [stm.bookpi.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. enamine.net [enamine.net]

- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 21. pharmatutor.org [pharmatutor.org]

- 22. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 23. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to Tautomerism in 6-Substituted Pyridazin-3-ol Derivatives

This guide provides a comprehensive exploration of the lactam-lactim tautomerism in 6-substituted pyridazin-3-ol derivatives, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2][3] We will delve into the fundamental principles governing this equilibrium, the profound influence of substituents at the 6-position, and the analytical methodologies employed to characterize these dynamic systems. The insights provided are grounded in established research, offering both theoretical understanding and practical, field-proven protocols for researchers and drug development professionals.

The Fundamental Equilibrium: Lactam vs. Lactim

Pyridazin-3-ol derivatives exist in a dynamic equilibrium between two primary tautomeric forms: the pyridazin-3(2H)-one (lactam) form and the pyridazin-3-ol (lactim) form.[1][3] This prototropic tautomerism involves the migration of a proton between a nitrogen and an oxygen atom, accompanied by a shift in the double bond arrangement within the heterocyclic ring.

The parent pyridazin-3(2H)-one is generally more stable than its pyridazin-3-ol counterpart, with the lactam form predominating.[3][4] Theoretical studies using Density Functional Theory (DFT) have shown that the tautomerization from the lactam to the lactim form is an endothermic process.[4] The stability of the lactam form is attributed to its amide resonance, while the lactim form benefits from the aromaticity of the pyridazine ring. The position of this equilibrium is not fixed; it is delicately balanced and can be significantly influenced by factors such as the solvent, temperature, and, most critically, the nature of the substituent at the 6-position of the pyridazine ring.[5][6]

The Role of the 6-Substituent: Directing the Equilibrium

The electronic properties of the substituent at the C6 position play a pivotal role in determining the predominant tautomeric form. By modulating the electron density within the pyridazine ring, the substituent can selectively stabilize one tautomer over the other.

Electron-Donating Groups (EDGs)

Substituents that donate electron density to the ring, such as amino, alkoxy, or electron-rich heteroaryl groups (e.g., pyrrolyl), tend to stabilize the lactim (hydroxy) form.

Causality: An electron-donating group at the 6-position increases the electron density on the pyridazine ring.[7][8] This enhanced electron density, particularly at the nitrogen atoms, increases their basicity.[8] This effect stabilizes the aromatic lactim form, where the ring nitrogen at position 2 is not part of an amide-like system, thereby shifting the equilibrium towards the pyridazin-3-ol structure. For instance, studies on 6-(2-pyrrolyl)pyridazin-3-one have shown that the electron-donating pyrrolyl substituent shifts the tautomeric equilibrium towards the hydroxyl (lactim) form compared to the unsubstituted parent compound.[7][8]

Electron-Withdrawing Groups (EWGs)

Conversely, substituents that withdraw electron density from the ring, such as nitro, cyano, or haloalkyl groups, favor the lactam (oxo) form.

Causality: Electron-withdrawing groups decrease the electron density of the pyridazine ring. This reduction in electron density destabilizes the aromatic lactim form and enhances the stability of the lactam tautomer, where the C=O group can better accommodate the electron deficiency. This principle is analogous to observations in other heterocyclic systems where EWGs favor the lactam form.[6]

Data Summary

The following table summarizes the qualitative effect of representative substituents on the tautomeric equilibrium. Quantitative data (KT) is highly solvent-dependent and should be determined experimentally for each specific derivative and condition.

| 6-Substituent (R) | Electronic Effect | Predominant Tautomer |

| -H | Neutral | Lactam |

| -C4H3N (Pyrrolyl) | Electron-Donating | Lactim[7][8] |

| -NH2 | Electron-Donating | Lactim (Predicted) |

| -OCH3 | Electron-Donating | Lactim (Predicted) |

| -Cl, -F | Electron-Withdrawing (Inductive) | Lactam (Predicted)[9] |

| -NO2 | Strong Electron-Withdrawing | Lactam (Predicted)[6] |

Analytical Characterization: A Multi-faceted Approach

Determining the position of the tautomeric equilibrium requires a combination of spectroscopic and computational techniques. No single method is sufficient; a self-validating system employing multiple approaches provides the most trustworthy results.

NMR Spectroscopy

NMR is a powerful, non-destructive technique for studying tautomerism directly in solution.[10][11] The key is that proton and carbon environments differ significantly between the lactam and lactim forms, giving rise to distinct signals if the rate of interconversion is slow on the NMR timescale.

-

¹H NMR: The lactam form exhibits a broad signal for the N-H proton (typically δ > 10 ppm), while the lactim form shows a signal for the O-H proton. The relative integrals of these peaks can be used to quantify the tautomeric ratio.

-

¹³C NMR: The chemical shift of the C3 carbon is highly indicative. It appears as a carbonyl carbon (δ > 160 ppm) in the lactam form and as an oxygen-bearing aromatic carbon (typically δ 150-160 ppm) in the lactim form.

-

¹⁵N NMR: This technique provides direct information about the nitrogen environment, offering unambiguous evidence for the protonation state.[12]

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, particularly when the two forms have distinct chromophores.[13] The lactam (amide) and lactim (aromatic ether-like) structures absorb at different wavelengths.

A common and robust methodology involves the synthesis of "fixed" derivatives.[9][14] An N-methylated derivative models the lactam tautomer, while an O-methylated derivative models the lactim tautomer. By comparing the UV-Vis spectrum of the tautomeric compound to the spectra of these fixed analogs, the position of the equilibrium can be accurately determined.[9][14]

Computational Chemistry

Quantum chemical calculations, particularly DFT, are indispensable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[4][15]

Calculations can determine the ground-state energies of both tautomers in the gas phase and in various solvents (using implicit or explicit solvation models).[4][15] This allows for the prediction of the tautomeric equilibrium constant (KT). Theoretical studies on pyridazin-3(2H)-one have shown that while direct hydrogen transfer has a high activation energy, a dimer-assisted double hydrogen transfer is a much lower energy pathway.[4][15] Such calculations provide deep mechanistic insights that complement experimental findings.

Experimental Protocols

The following protocols are designed as self-validating systems, providing a robust framework for the characterization of tautomerism in novel 6-substituted pyridazin-3-ol derivatives.

Protocol 4.1: Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5 mg of the 6-substituted pyridazin-3-ol derivative. Dissolve in 0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean NMR tube.

-

Expert Insight: The choice of solvent is critical as it can influence the tautomeric equilibrium.[5] DMSO-d6 is a common choice due to its ability to dissolve a wide range of compounds and its hydrogen bond accepting nature, which can help in observing both N-H and O-H protons.

-

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery, which is essential for accurate integration.

-

Spectral Analysis:

-

Identify the characteristic signals for the lactam (N-H proton) and lactim (O-H proton) tautomers.

-

Carefully integrate these signals.

-

Also integrate a well-resolved, non-exchangeable proton signal on the pyridazine ring or the substituent that is present in both tautomers, to serve as an internal reference.

-

-

Calculation: Calculate the molar ratio and the equilibrium constant (KT).

-

% Lactam = [Integral(N-H) / (Integral(N-H) + Integral(O-H))] * 100

-

% Lactim = [Integral(O-H) / (Integral(N-H) + Integral(O-H))] * 100

-

KT = [Lactim] / [Lactam] = Integral(O-H) / Integral(N-H)

-

Protocol 4.2: Analysis by UV-Vis Spectroscopy using Fixed Derivatives

-

Synthesis of Standards: Synthesize the N-methylated (fixed lactam) and O-methylated (fixed lactim) analogs of the pyridazinol derivative under investigation.

-

Trustworthiness Check: Purity of these standards is paramount. Confirm their structure and purity (>95%) by NMR, LC-MS, and elemental analysis. These standards are the bedrock of this method's validity.

-

-

Sample Preparation: Prepare stock solutions of the tautomeric compound and the two fixed derivatives of identical molar concentration (e.g., 10-4 M) in the desired solvent (e.g., ethanol, acetonitrile).

-

Data Acquisition: Record the UV-Vis absorption spectrum for all three samples over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the λmax for the pure lactam (from N-methyl derivative) and pure lactim (from O-methyl derivative) forms.

-

The spectrum of the tautomeric compound will be a superposition of the spectra of the two forms.

-

The relative contribution of each tautomer can be calculated using the absorbances at the λmax of the individual fixed forms, applying Beer-Lambert law principles.

-

Protocol 4.3: Computational Prediction of Tautomer Stability via DFT

-

Structure Preparation: Build the 3D structures of both the lactam and lactim tautomers of the 6-substituted pyridazin-3-ol derivative using a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation for both tautomers using a reliable DFT method and basis set (e.g., B3LYP/6-311++G**).[4][15]

-

Expert Insight: The frequency calculation is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

-

Solvation Modeling: To simulate solution-phase conditions, repeat the optimizations using a continuum solvation model like the Polarizable Continuum Model (PCM), specifying the solvent used in experimental studies.

-

Energy Calculation: Extract the final electronic energies (including zero-point vibrational energy corrections) for both optimized tautomers in the gas phase and in the chosen solvent.

-

Relative Stability Analysis: Calculate the energy difference (ΔE = Elactim - Elactam). A positive ΔE indicates the lactam form is more stable, while a negative ΔE indicates the lactim form is favored. This ΔE can be used to estimate the theoretical KT.

Implications for Drug Development

The tautomeric state of a molecule is not a mere chemical curiosity; it has profound consequences for its biological activity and pharmacokinetic properties. Tautomerism is a critical consideration in drug design as different tautomers can exhibit distinct biological profiles.[16]

-

Receptor Binding: The two tautomers have different shapes, hydrogen bonding patterns (donor/acceptor sites), and polarity. One tautomer may fit into a receptor's active site far better than the other, leading to significant differences in efficacy. A switch from a lactam to a lactim form can alter the base pairing preference in nucleobase analogs, for example.[9][14]

-

Physicochemical Properties: Tautomerism affects properties like pKa, lipophilicity (logP), and solubility. These properties, in turn, govern a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Intellectual Property: The ability to isolate or preferentially stabilize a specific, more active tautomer can be a key factor in securing robust patent protection for a new chemical entity.

Understanding and controlling the tautomeric equilibrium of 6-substituted pyridazin-3-ol derivatives is therefore essential for designing effective and reliable therapeutic agents. The multi-faceted analytical approach detailed in this guide provides the necessary framework to achieve this goal, ensuring scientific integrity and accelerating the drug development process.

References

-

Gholipour, S., et al. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54. [Link]

-

M. K. Schiesser, et al. (2025). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. ResearchGate. [Link]

-

Gholipour, S., et al. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. ResearchGate. [Link]

-

Anonymous. (n.d.). Keto-enol tautomerism of pyridazinones. ResearchGate. [Link]

-

Anonymous. (n.d.). Keto-enol tautomerism of pyridazine-3(2H)one. ResearchGate. [Link]

-

Jones, R. A., et al. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ResearchGate. [Link]

-

Rimaz, M., et al. (2010). Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs. Magnetic Resonance in Chemistry, 48(4), 276-85. [Link]

-

Schiesser, M. K., et al. (2025). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. ResearchGate. [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 30(11), 2289. [Link]

-

Anonymous. (n.d.). Azo-hydrazone tautomerism observed from UV-vis spectra. Dalton Transactions. [Link]

-

Jones, R. A., et al. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc, 2007(11), 114-119. [Link]

-

El-Sayed, N. N. E., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives. Scientific Reports, 15(1), 12345. [Link]

-

Raczyńska, E. D., et al. (2013). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 11(29), 4916-25. [Link]

-

Hafez, H. N., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(1), 72. [Link]

-

Kodama, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(12), 8926-8932. [Link]

-

da Silveira, L. P., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1386701. [Link]

-

Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Claramunt, R. R., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-205. [Link]

-

Anonymous. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]

-

Slavova, S., & Antonov, L. (2024). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 20, 1032-1043. [Link]

-

Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Semantic Scholar. [Link]

-

Khalafy, J., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(8), 647-51. [Link]

-

Hsieh, M-H., et al. (2022). A Hybrid Quantum Chemistry-Quantum Computing Approach to Tautomerization. arXiv. [Link]

-

Slavova, S., & Antonov, L. (2024). Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines. International Journal of Molecular Sciences, 25(12), 6614. [Link]

-

Anonymous. (n.d.). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. PubMed. [Link]

-

Anonymous. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 10. researchgate.net [researchgate.net]

- 11. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 12. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

An In-depth Technical Guide to 6-Pyridin-2-ylmethyl-pyridazin-3-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Pyridin-2-ylmethyl-pyridazin-3-ol is a heterocyclic compound featuring both a pyridine and a pyridazine scaffold. These two ring systems are considered "privileged structures" in medicinal chemistry, known for their wide range of pharmacological activities. This technical guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, a plausible synthetic route based on established chemical principles, and an expert analysis of its potential applications in drug discovery. While this molecule is primarily categorized as a pharmaceutical intermediate, its structural motifs suggest significant potential for biological activity, particularly in oncology and inflammatory diseases. This document synthesizes current knowledge on related compounds to offer a forward-looking perspective on its utility for researchers in the field.

Molecular Profile and Physicochemical Properties

This compound (CAS No. 338779-41-2) is a small molecule with a molecular formula of C₁₀H₉N₃O.[1] Its core structure consists of a pyridin-2-yl group linked by a methylene bridge to a pyridazin-3-ol ring. The pyridazin-3-ol moiety can exist in tautomeric equilibrium with its keto form, 6-(pyridin-2-ylmethyl)pyridazin-3(2H)-one. This tautomerism is a critical feature, influencing its hydrogen bonding capabilities and potential interactions with biological targets.

| Property | Value | Source |

| Molecular Weight | 187.202 g/mol | [1] |

| Exact Mass | 187.074561919 Da | [1] |

| Molecular Formula | C₁₀H₉N₃O | [1] |

| CAS Number | 338779-41-2 | [1] |

| XLogP3 | 0.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 54.4 Ų | [1] |

The physicochemical properties of this molecule, such as a low molecular weight and a balanced XLogP3 value, suggest good potential for oral bioavailability, aligning with the general characteristics sought in drug development for small molecule inhibitors.

Synthesis and Chemical Characterization

Proposed Synthetic Pathway

A logical synthetic approach would start from a suitable γ-keto acid precursor, which is then cyclized with hydrazine hydrate.

Caption: Proposed synthesis of the target compound via cyclocondensation.

Experimental Protocol (Representative)

This protocol is a representative example based on the synthesis of similar pyridazinone derivatives and has not been experimentally validated for this specific compound.

-

Reaction Setup: To a solution of 4-oxo-4-(pyridin-2-yl)butanoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

-

Cyclocondensation: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-